molecular formula C10H9F3O2S B2909027 2-(Ethylthio)-4-(trifluoromethyl)benzoic acid CAS No. 1383826-37-6

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid

Cat. No. B2909027
CAS RN: 1383826-37-6
M. Wt: 250.24
InChI Key: UPAYHHFIEBNEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “2-(Ethylthio)-4-(trifluoromethyl)benzoic acid” belong to the class of organic compounds known as benzoic acids and derivatives. These are organic compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like trifluoromethylation, which introduces a trifluoromethyl group into the molecule . Another common method is the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzene ring substituted with various functional groups. In this case, those would be an ethylthio group, a trifluoromethyl group, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the trifluoromethyl group. For example, radical trifluoromethylation is a common reaction in which a trifluoromethyl group is introduced into a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific chemical structure. For example, 2-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific chemical structure and the context in which they are used. For example, in the case of trifluoromethylation reactions, the reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. For example, 2-Fluoro-3-(trifluoromethyl)benzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. For example, the development of new methods for the synthesis of trifluoromethylated compounds is an active area of research .

properties

IUPAC Name

2-ethylsulfanyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAYHHFIEBNEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.5 mL of ethyl mercaptan was added to a mixture of 3.83 g of 2-fluoro-4-trifluoromethylbenzoic acid, 10 mL of NMP and 15 g of cesium carbonate, and the mixture was stirred at 60° C. for 4 hours. A saturated aqueous sodium bicarbonate solution was added to the cooled reaction mixture, and the mixture was extracted with ethyl acetate. Hydrochloric acid was added to the aqueous layer, and the precipitated solid was taken by filtration and dried under reduced pressure to obtain 4.6 g of 2-ethylsulfanyl-4-trifluoromethylbenzoic acid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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